molecular formula C13H13Cl2NO3 B5806669 4',7'-dichloro-1'-ethylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one

4',7'-dichloro-1'-ethylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one

Cat. No. B5806669
M. Wt: 302.15 g/mol
InChI Key: CEFZREZGNFCXMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4',7'-dichloro-1'-ethylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one, also known as DE-71, is a synthetic compound that belongs to the family of polybrominated diphenyl ethers (PBDEs). PBDEs are widely used as flame retardants in a variety of consumer products, including electronics, furniture, and building materials. DE-71 is one of the most commonly used PBDEs and has been the subject of extensive scientific research due to its potential health and environmental impacts.

Mechanism of Action

The mechanism of action of 4',7'-dichloro-1'-ethylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one is not fully understood, but it is believed to act as an endocrine disruptor, interfering with the normal functioning of hormones in the body. This compound has been shown to bind to estrogen receptors and thyroid hormone receptors, which can lead to a range of health effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in living organisms. In animal studies, exposure to this compound has been linked to changes in thyroid hormone levels, alterations in liver function, and changes in gene expression. This compound has also been shown to have effects on the immune system and on reproductive function.

Advantages and Limitations for Lab Experiments

4',7'-dichloro-1'-ethylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one is commonly used in laboratory experiments to study its potential health and environmental impacts. One advantage of using this compound is that it is a well-characterized compound, with a known chemical structure and synthesis method. However, one limitation of using this compound is that it is a synthetic compound that may not accurately reflect the behavior of naturally occurring chemicals in the environment.

Future Directions

There are many future directions for research on 4',7'-dichloro-1'-ethylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one and other PBDEs. One area of research is focused on developing alternative flame retardants that are less toxic and more environmentally friendly. Another area of research is focused on understanding the mechanisms of action of PBDEs and their potential health effects. Additionally, there is a need for continued monitoring of PBDE levels in the environment and in living organisms to assess their potential impacts on human health and the environment.

Synthesis Methods

4',7'-dichloro-1'-ethylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one is synthesized by reacting 1,3-dioxane-2,3-dicarboxylic acid with 4,7-dichloroindan-1-one in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then purified through a series of chemical reactions to yield this compound.

Scientific Research Applications

4',7'-dichloro-1'-ethylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one has been extensively studied for its potential health and environmental impacts. Scientific research has shown that this compound can accumulate in the environment and in living organisms, including humans. Exposure to this compound has been linked to a range of health effects, including developmental and reproductive toxicity, neurotoxicity, and cancer.

properties

IUPAC Name

4',7'-dichloro-1'-ethylspiro[1,3-dioxane-2,3'-indole]-2'-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13Cl2NO3/c1-2-16-11-9(15)5-4-8(14)10(11)13(12(16)17)18-6-3-7-19-13/h4-5H,2-3,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEFZREZGNFCXMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC(=C2C3(C1=O)OCCCO3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.